3-Formylcrotyl acetate

Hydroformylation kinetics Vitamin A intermediate synthesis Process intensification

3-Formylcrotyl acetate (synonyms: 4-acetoxy-2-methyl-2-butenal, β-formylcrotyl acetate, C5 acetate) is a bifunctional C7H10O3 compound bearing both an α,β-unsaturated aldehyde and an acetate ester. It serves as the canonical C5 building block in the BASF C15 + C5 Wittig-based industrial synthesis of vitamin A acetate, a route commanding the largest global production share due to its short sequence length and high convergence.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 14918-80-0
Cat. No. B077990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylcrotyl acetate
CAS14918-80-0
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC(=CCOC(=O)C)C=O
InChIInChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+
InChIKeyLPDDKAJRWGPGSI-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formylcrotyl Acetate (CAS 14918-80-0) Procurement & Technical Baseline for Vitamin A Intermediate C5


3-Formylcrotyl acetate (synonyms: 4-acetoxy-2-methyl-2-butenal, β-formylcrotyl acetate, C5 acetate) is a bifunctional C7H10O3 compound bearing both an α,β-unsaturated aldehyde and an acetate ester [1] [2]. It serves as the canonical C5 building block in the BASF C15 + C5 Wittig-based industrial synthesis of vitamin A acetate, a route commanding the largest global production share due to its short sequence length and high convergence [3] [4]. The compound is historically designated “C5 acetate” within the terpene and retinoid intermediate supply chain, distinguishing it from the simpler but functionally distinct C5 aldehyde (3-methyl-2-butenal) .

Why Generic C5 Aldehyde Substitution Cannot Replace 3-Formylcrotyl Acetate in Vitamin A Synthesis


The BASF C15 + C5 Wittig route is structurally predicated on a C5 unit containing an allylic acetate leaving group in conjugation with the aldehyde [1]. Simple C5 aldehydes such as 3-methyl-2-butenal lack this acetate functionality and therefore cannot participate in the same convergent Wittig condensation with the C15 phosphonium salt that directly generates the vitamin A acetate carbon skeleton [2]. Furthermore, the unprotected analogue β-formylcrotyl alcohol exhibits lower thermal stability and increased susceptibility to side reactions (e.g., self-condensation) under Wittig conditions, whereas the acetate ester provides both protection and the requisite reactivity profile essential for the industrial one-pot process [3] [4].

3-Formylcrotyl Acetate (14918-80-0): Quantitative Differentiation Evidence vs. Closest Analogs


Hydroformylation Kinetics: 2× Faster Conversion Using Butadiene-Derived 3,4-DABE Feedstock for C5 Acetate Production

In a rhodium-catalyzed hydroformylation to produce 3‑formylcrotyl acetate (C5 acetate), using 3,4‑diacetoxybut‑1‑ene (3,4‑DABE) obtained from butadiene acetoxylation as feedstock achieved 50% conversion in approximately 5.5 hours, whereas the conventional 3,4‑DABE derived from but‑2‑ene‑1,4‑diol required approximately 10 hours to reach the same conversion level, representing a roughly 2‑fold improvement in reaction rate and space‑time yield [1].

Hydroformylation kinetics Vitamin A intermediate synthesis Process intensification

Oxidation Step Yield: Allylic Bromide Route Delivers >80% Aldehyde Yield vs. 40–50% for Allylic Chloride Route

In the preparation of (E)-4-acetoxy-2-methyl-2-butenal (3‑formylcrotyl acetate) via dimethyl sulfoxide (DMSO) oxidation of an allylic halide precursor, the allylic bromide intermediate (4‑bromo‑3‑methyl‑2‑buten‑1‑ol acetate) afforded the target aldehyde in yields exceeding 80%, whereas the analogous allylic chloride route under comparable conditions (DMSO with bicarbonate base) yielded only approximately 40–50% of the desired C5 acetate along with substantial unidentified by-products [1].

Allylic oxidation C5 acetate synthesis Yield optimization

Three-Step Isoprene Route Achieves 65% Overall Yield to 3‑Formylcrotyl Acetate with 97% Final Oxidation Step Yield

A published three-step process using isoprene as starting material—hypochlorous acid addition, acetic anhydride esterification with allylic rearrangement, and TEMPO-catalyzed oxidation—delivers 4‑acetoxy‑2‑methyl‑2‑butenal (3‑formylcrotyl acetate) in an overall yield of 65%, with the final oxidation step alone achieving 97% yield [1]. This establishes a benchmark for evaluating alternative synthetic routes to the compound, as earlier literature routes (dimethoxyacetone method, oxirane method, butenediol route) were noted for lower yields and more complex operations [2].

Isoprene-based synthesis Process yield benchmarking C5 aldehyde production

Bifunctional Aldehyde–Acetate Architecture Enables Direct C15 + C5 Wittig Coupling Without Additional Protection/Deprotection Steps

In the BASF vitamin A synthesis, 3‑formylcrotyl acetate reacts directly with the C15 triphenylphosphonium salt in a Wittig condensation to form the vitamin A acetate skeleton [1]. The alternative C5 building block 4,4‑dimethoxy‑3‑methyl‑crotyl acetate (CAS 74549-14-7) is an acetal-protected analog that requires an additional hydrolytic deprotection step after the allyl rearrangement, adding one extra synthetic operation; the prior art reports allyl rearrangement yields for this acetal route of up to 72.8% before the hydrolysis step, whereas subsequent process improvements raised yields above 80%, but the extra deprotection step remains inherent [2]. In contrast, 3‑formylcrotyl acetate bears the free aldehyde, enabling direct Wittig coupling without deprotection, thereby eliminating one unit operation from the overall vitamin A sequence.

Convergent synthesis Wittig olefination Atom economy

Physicochemical Differentiation: Higher Boiling Point and Density vs. Unfunctionalized C5 Aldehyde Enable Distillation-Based Purification

3‑Formylcrotyl acetate exhibits a boiling point of 232.6 °C at 760 mmHg and a density of 1.027 g/cm³ [1], substantially higher than the simpler C5 aldehyde 3‑methyl‑2‑butenal (boiling point ~131–133 °C, density ~0.87 g/cm³) . The 100 °C boiling point elevation and ~18% higher density reflect the acetate ester contribution and facilitate separation from lower-boiling impurities during fractional distillation, a critical advantage for achieving the ≥98% purity grades typically required for vitamin A intermediate supply .

Physicochemical properties Purification Boiling point

E-Stereochemistry of 3-Formylcrotyl Acetate Is Critical for Vitamin A (All‑E) Configuration in Final Product

The (E)-configuration of the α,β-unsaturated aldehyde moiety in 3‑formylcrotyl acetate is crucial for the stereochemical outcome of the Wittig condensation with the C15 phosphonium salt: (E)-C5 acetate reacts with stabilized ylides to preferentially form (E)-configured vitamin A acetate double bonds [1] [2]. The (Z)-isomer of 3‑formylcrotyl acetate, or mixed E/Z C5 aldehyde feeds, would introduce undesired (Z)-stereochemistry into the vitamin A polyene chain, compromising biological activity and requiring additional isomerization/purification steps. The (E)-isomer thus provides inherent stereochemical fidelity that alternative C5 building blocks lacking defined olefin geometry cannot guarantee [3].

Stereochemistry Wittig E-selectivity Vitamin A quality

3-Formylcrotyl Acetate (14918-80-0): Best-Fit Application Scenarios Based on Quantitative Evidence


Large-Scale Vitamin A Acetate Manufacturing via the BASF C15 + C5 Wittig Route

This is the primary industrial application. 3‑Formylcrotyl acetate serves as the C5 electrophile that condenses with the C15 phosphonium salt in a Wittig reaction to directly assemble the vitamin A acetate carbon skeleton. The compound's free aldehyde functionality enables single-step coupling without deprotection, and its (E)-stereochemistry ensures correct all‑(E)-configuration in the final product . The improved hydroformylation kinetics (5.5 h vs. 10 h to 50% conversion) demonstrated for butadiene-derived 3,4‑DABE feedstock support higher manufacturing throughput [6].

Synthesis of Carotenoid Building Blocks (e.g., β-Apo-8′-carotenoic Acid Ethyl Ester)

3‑Formylcrotyl acetate is used as a starting material for constructing C10 and higher terpenoid intermediates. In the synthesis of β‑apo‑8′‑carotenoic acid ethyl ester, one molecule of the compound is oxidized, esterified, and subjected to an Arbuzov rearrangement to form a C5 phosphonate, while a second molecule serves as the aldehyde component for condensation, yielding the C10 intermediate . The bifunctional aldehyde–acetate architecture enables this dual reactivity in a single synthon, an advantage over monofunctional C5 aldehydes that would require separate functionalization steps.

Precursor to 4-Acetoxy-2-methylbutanal for Vitamin E and Terpenoid Synthesis

Selective catalytic hydrogenation of 3‑formylcrotyl acetate over a non‑acidic Pd catalyst produces 4‑acetoxy‑2‑methylbutanal, a saturated building block for vitamin E, carotenoids, and other terpenoids . The α,β‑unsaturated aldehyde moiety in the target compound provides a unique handle for selective C=C hydrogenation while preserving the acetate ester, a transformation that is challenging with other substrates (e.g., citral) under the same conditions, highlighting the substrate-specific reactivity advantage [6].

Research-Grade Procurement for Vitamin A Impurity Profiling and Reference Standard Preparation

3‑Formylcrotyl acetate is listed as Vitamin A Impurity 69 (mixture of E/Z isomers) in pharmacopoeial contexts . High-purity batches of the (E)-isomer (≥98% by GC) are required for analytical reference standard preparation, impurity method development, and forced degradation studies in vitamin A acetate drug substance quality control. The compound's boiling point (232.6 °C) and density (1.027 g/cm³) facilitate purification to the requisite analytical grade [6].

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